molecular formula C11H10ClNO4 B1430865 Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate CAS No. 1820619-58-6

Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate

Cat. No. B1430865
CAS RN: 1820619-58-6
M. Wt: 255.65 g/mol
InChI Key: BVBJNYVKCKQPCF-UHFFFAOYSA-N
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Description

“Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate” is a chemical compound with the CAS No. 1820619-58-6 . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate” is 255.65 g/mol. No further physical or chemical properties were found .

Scientific Research Applications

Antimicrobial Agents

Benzofuran derivatives have been identified as promising scaffolds for the development of new antimicrobial agents. The structural features of benzofuran compounds, including Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate, allow for a wide range of biological and pharmacological applications. These compounds have shown potential in addressing antibiotic resistance, a major global health issue. The unique properties of benzofuran derivatives make them suitable candidates for the development of drugs targeting various microbial diseases .

Anti-Tumor Activity

The benzofuran core is present in many natural products with significant anti-tumor properties. Research has indicated that benzofuran derivatives can be effective in cancer therapy. Their ability to inhibit tumor growth and proliferation makes them valuable in the search for new anticancer drugs. The diverse pharmacological activities of benzofuran compounds underscore their potential as therapeutic agents in oncology .

Antiviral Applications

Benzofuran derivatives have also been explored for their antiviral activities. Certain compounds within this class have demonstrated efficacy against viruses such as the hepatitis C virus. The development of benzofuran-based antiviral drugs could lead to new treatments for viral diseases, showcasing the versatility of these compounds in medicinal chemistry .

Anti-Oxidative Properties

The oxidative stress response in the body can be modulated by benzofuran derivatives, which exhibit anti-oxidative properties. These compounds can potentially be used to develop treatments for diseases caused by oxidative damage, such as neurodegenerative disorders. The ability of benzofuran derivatives to act as antioxidants adds another layer to their therapeutic applications .

Anti-Inflammatory Uses

Benzofuran compounds have shown promise in the treatment of inflammation-related conditions. Their anti-inflammatory properties can be harnessed to create new medications for chronic inflammatory diseases, offering an alternative to current treatments. The exploration of benzofuran derivatives in this field could lead to significant advancements in anti-inflammatory therapies .

Dermatological Applications

Some benzofuran derivatives are used in the treatment of skin diseases, including psoriasis and certain types of skin cancer. The structural diversity of benzofuran compounds allows for the development of topical agents with improved bioavailability and efficacy. This application demonstrates the potential of benzofuran derivatives in dermatology .

Mechanism of Action

The mechanism of action of this compound is not available in the resources I found .

properties

IUPAC Name

methyl 6-amino-4-chloro-5-methoxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c1-15-10-6(13)4-7-5(9(10)12)3-8(17-7)11(14)16-2/h3-4H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBJNYVKCKQPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1N)OC(=C2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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